5-(Bromomethyl)-2-nitrobenzonitrile
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Overview
Description
5-(Bromomethyl)-2-nitrobenzonitrile is an organic compound that features a bromomethyl group and a nitro group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-nitrobenzonitrile typically involves the bromination of 2-nitrobenzonitrile. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-2-nitrobenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Nucleophilic Substitution: Substituted benzonitriles with various functional groups replacing the bromomethyl group.
Reduction: 5-(Aminomethyl)-2-nitrobenzonitrile.
Oxidation: 5-(Carboxymethyl)-2-nitrobenzonitrile.
Scientific Research Applications
5-(Bromomethyl)-2-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Potential use in the development of biologically active compounds, such as pharmaceuticals or agrochemicals.
Medicine: Could be explored for the synthesis of drug candidates, particularly those requiring a nitro or nitrile functional group.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-nitrobenzonitrile in chemical reactions involves the electrophilic nature of the bromomethyl group and the electron-withdrawing effects of the nitro group. The bromomethyl group is susceptible to nucleophilic attack, leading to substitution reactions. The nitro group can participate in redox reactions, being reduced to an amine or involved in electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-2-nitrobenzonitrile: Similar structure but with a chloromethyl group instead of a bromomethyl group. It exhibits similar reactivity but may differ in reaction rates and conditions.
5-(Methyl)-2-nitrobenzonitrile: Lacks the halogen substituent, leading to different reactivity and applications.
2-Nitrobenzonitrile: The parent compound without the bromomethyl group, used as a starting material for various derivatives.
Uniqueness
5-(Bromomethyl)-2-nitrobenzonitrile is unique due to the presence of both a bromomethyl and a nitro group on the benzonitrile core. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields of research and industry.
Properties
IUPAC Name |
5-(bromomethyl)-2-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-6-1-2-8(11(12)13)7(3-6)5-10/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDUSMOYLGEMCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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